
4-(Aminomethyl)cyclohexylamine
Overview
Description
4-(Aminomethyl)cyclohexylamine is an organic compound with the chemical formula C7H15N. It is also known as 1-amino-4-methylcyclohexane. This compound is characterized by a cyclohexane ring substituted with an aminomethyl group at the fourth position. It is a versatile chemical used in various fields, including pharmaceuticals, polymers, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 4-(Aminomethyl)cyclohexylamine involves the reaction of cyclohexanone with sodium hydroamide. The process begins by adding cyclohexanone and sodium hydroamide into a reaction kettle, where they react at high temperatures to generate this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound can involve more sophisticated techniques to ensure high yield and purity. For instance, the reaction solution is cooled to below 20°C, followed by the addition of a mixture of ice and water. The pH is adjusted using a 40% industrial sodium hydroxide solution, and the mixture is stirred and allowed to stand. The organic layer is then separated, dried, and concentrated to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)cyclohexylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone oxime, which is a commercially important intermediate.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted cyclohexylamine derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen over alumina-based catalysts is commonly used for the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products:
Oxidation: Cyclohexanone oxime
Reduction: Various amine derivatives
Substitution: Substituted cyclohexylamine derivatives
Scientific Research Applications
4-(Aminomethyl)cyclohexylamine finds applications in several scientific research fields:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)cyclohexylamine involves its interaction with molecular targets and pathways. For instance, during oxidation, it reacts with molecular oxygen over alumina-based catalysts to form cyclohexanone oxime. The reaction conditions, such as temperature and the presence of catalysts, play a crucial role in determining the efficiency and selectivity of the reaction .
Comparison with Similar Compounds
- Cyclohexylamine
- 4-Aminomethyl-1-aryl-cyclohexylamine
- N-Isopropylcyclohexylamine
Comparison: 4-(Aminomethyl)cyclohexylamine is unique due to its specific substitution pattern on the cyclohexane ring. Compared to cyclohexylamine, which has a simpler structure, this compound offers more versatility in chemical reactions and applications. The presence of the aminomethyl group allows for a broader range of chemical modifications and interactions .
Properties
IUPAC Name |
4-(aminomethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCZRUXYTNNVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332172 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13338-82-4 | |
| Record name | 4-Aminocyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13338-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanemethanamine, 4-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

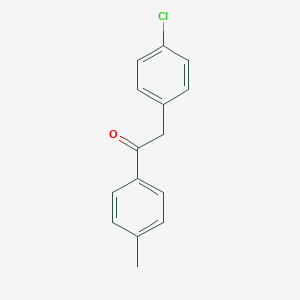
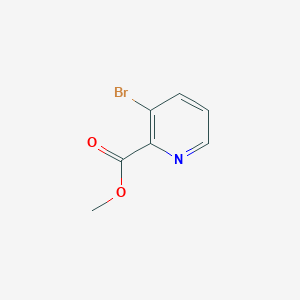

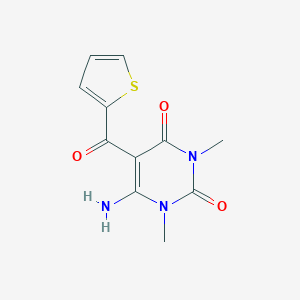

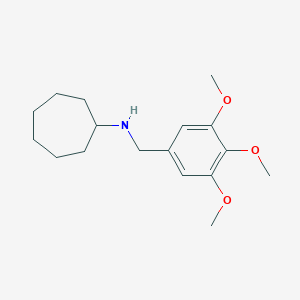
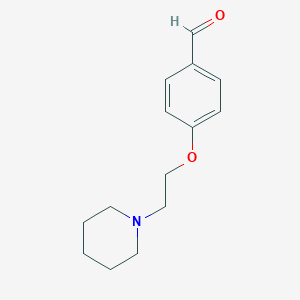

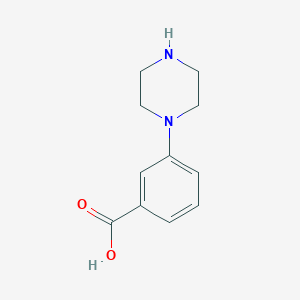


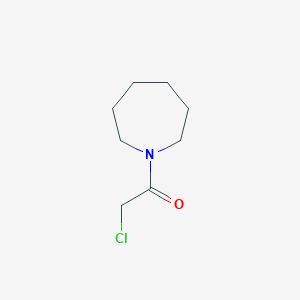
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
